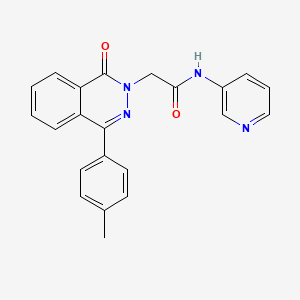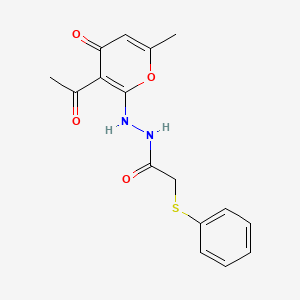![molecular formula C12H14N2O3 B11089608 1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one](/img/structure/B11089608.png)
1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one is a heterocyclic compound with a molecular formula of C10H12N2O2. This compound features an imidazolidinone ring substituted with a 4-methoxyphenyl group and an acetyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one can be synthesized through the condensation reaction of 1,2-diamines and aldehydes. The reaction typically involves the use of an alkyl or benzyl group on one or both nitrogen centers . The synthesis process may also involve the use of acyl chlorides and dimethylacetamide to form Vilsmeier adducts, which then react with imidazolidine-2-thione .
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methoxyphenyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. For example, it has been shown to interact with adenosine-A2B receptors and GPR6 receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Imidazolidine-2-thione derivatives: These compounds share a similar imidazolidinone core and exhibit comparable biological activities.
Imidazole-containing compounds: These compounds also feature a five-membered heterocyclic ring with nitrogen atoms and are known for their diverse pharmacological properties.
Uniqueness: 1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and acetyl groups contribute to its specific reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-11(15)14-7-6-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16) |
InChI Key |
MODZGVGKKRHPQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11089559.png)

![7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11089574.png)
![ethyl 4-[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11089581.png)
![methyl 3-methyl-11-(2-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11089583.png)


![1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11089593.png)
![Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11089604.png)
![N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B11089610.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11089615.png)

